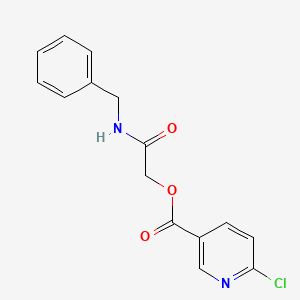

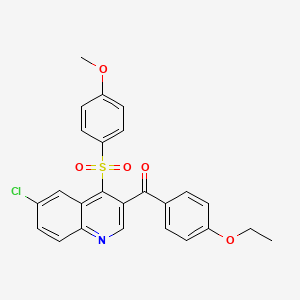

![molecular formula C14H16ClN3O4 B2508406 ((3AR,4R,6R,6AR)-6-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-2,2-dimethyltetrahydrofuro[3,4-D][1,3]dioxol-4-YL)methanol CAS No. 158078-04-7](/img/structure/B2508406.png)

((3AR,4R,6R,6AR)-6-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-2,2-dimethyltetrahydrofuro[3,4-D][1,3]dioxol-4-YL)methanol

説明

The compound contains several functional groups including a pyrrolopyrimidine ring, a chloro group, a methanol group, and a tetrahydrofurodioxol ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .

Molecular Structure Analysis

The molecular structure of the compound, as suggested by its name, is quite complex. It contains a pyrrolopyrimidine ring which is a fused ring system containing nitrogen atoms. This ring system is common in many biologically active compounds .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the chloro group could be substituted with other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar methanol group could influence its solubility in different solvents .科学的研究の応用

Synthesis and Derivative Formation

Regioselective Synthesis : Pyrrolo[2,3-d]pyrimidine derivatives, closely related to the chemical , have been synthesized through a regioselective process. These derivatives are of significant biological importance and are synthesized from 1,3-dimethyl-6-chlorouracil, highlighting a potential route for synthesizing related compounds (Majumdar et al., 2005).

Novel Ring-Cleavage Reactions : 6H-pyrrolo[3,4-d]pyridazines, structurally similar to the queried compound, undergo novel ring-cleavage reactions with certain reagents, potentially offering insight into the chemical behavior of similar compounds (Gómez et al., 1985).

Biological Activity and Applications

Nematicidal and Antifungal Properties : Certain hybrid heterocyclics, closely related to the queried compound, have shown significant nematicidal and antifungal activities, suggesting potential applications in pest control and antifungal treatments (Srinivas et al., 2017).

Antimicrobial and Antiviral Agents : Pyrrolo[2,3-d]pyrimidine derivatives demonstrate promising antimicrobial and antiviral activities, which could be relevant for the development of new therapeutic agents (Hilmy et al., 2021).

Chemical Behavior and Interaction Studies

Interaction with Glycine Esters : Studies on similar pyrrolo[2,3-d]pyrimidines have investigated their interaction with glycine esters, which could be crucial for understanding the reactivity and potential applications of the chemical (Zinchenko et al., 2018).

Synthesis of Analogues : Research on the efficient synthesis of analogues, such as 4-chloro-2-pyrrolino[2,3-d]pyrimidin-6-one, provides insights into synthetic routes that may be applicable to the compound of interest (Vaid et al., 2012).

将来の方向性

特性

IUPAC Name |

[(3aR,4R,6R,6aR)-4-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O4/c1-14(2)21-9-8(5-19)20-13(10(9)22-14)18-4-3-7-11(15)16-6-17-12(7)18/h3-4,6,8-10,13,19H,5H2,1-2H3/t8-,9-,10-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIWYPNJASWVSL-VWMGYNLJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=CC4=C3N=CN=C4Cl)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC4=C3N=CN=C4Cl)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2508323.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide](/img/structure/B2508324.png)

![1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol](/img/structure/B2508325.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2508329.png)

![2,2,2-trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2508333.png)

![3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2508340.png)

![3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2508342.png)